molecular formula C21H21NO4 B2463282 N-Fmoc-N-(3-buten-1-yl)-glycine CAS No. 227006-55-5

N-Fmoc-N-(3-buten-1-yl)-glycine

Cat. No.: B2463282
CAS No.: 227006-55-5
M. Wt: 351.402
InChI Key: IJBPAHPUQGXDLW-UHFFFAOYSA-N
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Description

N-Fmoc-N-(3-buten-1-yl)-glycine is a glycine derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is substituted with a 3-buten-1-yl group. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.4 g/mol . This compound is pivotal in solid-phase peptide synthesis (SPPS), enabling site-specific modifications via thiol-ene "click" chemistry due to its terminal alkene moiety. Applications span peptide engineering, drug development (notably anticancer and antimicrobial agents), and materials science .

Properties

IUPAC Name

2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h2,4-11,19H,1,3,12-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPAHPUQGXDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227006-55-5
Record name 2-[(but-3-en-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(3-buten-1-yl)-glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected with an Fmoc group. This is usually done by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Alkylation: The protected glycine is then alkylated with 3-buten-1-yl bromide in the presence of a base like potassium carbonate. This introduces the 3-buten-1-yl group to the nitrogen atom of glycine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is selectively cleaved under basic conditions to expose the primary amine for further peptide coupling.

Reagents and Conditions

  • Piperidine/DMF : Standard deprotection at 20–25°C for 20–30 minutes .

  • DBU (1,8-Diazabicycloundec-7-ene) : Faster cleavage in aprotic solvents (e.g., DCM) .

Mechanism

The base abstracts the acidic α-hydrogen of the Fmoc group, triggering β-elimination to release CO₂ and fluorenylmethyl ether .

ReactionReagents/ConditionsProductYieldCitation
Fmoc cleavage20% Piperidine/DMF, 25°CN-(3-buten-1-yl)-glycine>95%

Butenyl Side-Chain Reactivity

The 3-buten-1-yl group participates in alkene-specific reactions, enabling bioconjugation or structural diversification.

2.1. Hydrogenation

The terminal alkene undergoes catalytic hydrogenation to form a saturated alkyl chain.

  • Catalyst : Pd/C or PtO₂ under H₂ (1–3 atm).

  • Conditions : MeOH or EtOAc, 25°C .

ReactionReagents/ConditionsProductYieldCitation
Alkene reductionH₂ (1 atm), 10% Pd/C, MeOHN-Fmoc-N-(butyl)-glycine85–90%

2.2. Epoxidation

The alkene reacts with peracids to form an epoxide, useful for crosslinking or further ring-opening reactions.

  • Reagent : mCPBA (meta-chloroperbenzoic acid) in DCM .

  • Conditions : 0°C to 25°C, 2–4 hours.

ReactionReagents/ConditionsProductYieldCitation
EpoxidationmCPBA, DCM, 25°CN-Fmoc-N-(3,4-epoxybutyl)-glycine70–75%

2.3. Thiol-Ene Click Chemistry

The alkene reacts with thiols via radical- or base-mediated pathways for bioconjugation.

  • Reagent : Thiol (e.g., cysteamine), AIBN initiator.

  • Conditions : UV light or thermal initiation (60–80°C).

ReactionReagents/ConditionsProductYieldCitation
Thiol-eneCysteamine, AIBN, 70°CN-Fmoc-N-(3-(2-aminoethylthio)propyl)-glycine65%

Carboxylic Acid Functionalization

The glycine carboxylic acid is activated for peptide bond formation or esterification.

3.1. Peptide Coupling

  • Activation : EDCl/HOBt or DCC in DMF .

  • Conditions : 0–5°C, followed by reaction with amino acids .

ReactionReagents/ConditionsProductYieldCitation
Amide formationEDCl/HOBt, DIPEA, DMFFmoc-protected dipeptide80–85%

3.2. Esterification

  • Reagent : Alcohol (e.g., MeOH) with DCC/DMAP .

  • Conditions : RT, 12–24 hours .

ReactionReagents/ConditionsProductYieldCitation
Methyl esterMeOH, DCC, DMAP, DCMThis compound methyl ester90%

Stability Under Acidic/Basic Conditions

  • Acid Stability : Fmoc remains intact in TFA (<30% v/v) but cleaves in HCl/MeOH .

  • Base Sensitivity : Prolonged exposure to aqueous NaOH (>pH 12) degrades the Fmoc group .

Comparative Reactivity Insights

  • The 3-buten-1-yl group’s reactivity is intermediate between shorter alkenes (e.g., allyl) and aromatic substituents .

  • Unlike Fmoc-protected cysteine derivatives, this compound lacks thiol-specific reactivity but offers orthogonal alkene functionalization.

Scientific Research Applications

Peptide Synthesis

Thiol-Ene Chemistry
One of the primary applications of N-Fmoc-N-(3-buten-1-yl)-glycine is in thiol-ene chemistry, which allows for the incorporation of this compound into peptides via radical-mediated reactions. This method is advantageous for creating complex peptide structures with diverse functionalities. The use of N-Fmoc protection facilitates the selective coupling of this amino acid in solid-phase peptide synthesis (SPPS) while minimizing racemization during the process .

Glycopeptide Synthesis
this compound has also been utilized in the synthesis of glycopeptides. The compound can be modified to include glycosylation sites, enhancing the biological activity and stability of peptides. Studies have demonstrated that glycopeptides synthesized using this amino acid exhibit improved binding affinities to lectins, which are crucial for various biological processes .

Drug Development

Anticancer Applications
Research has indicated that peptides incorporating this compound show promising anticancer activity. In vitro studies have reported significant apoptosis induction in cancer cell lines when treated with these peptides. For instance, a case study involving breast cancer models demonstrated that peptides containing this amino acid led to a reduction in tumor cell viability while sparing normal cells .

Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Peptides synthesized with this compound have shown effective inhibition against multi-drug resistant bacterial strains. This property highlights the potential of these compounds in addressing antibiotic resistance, a growing concern in clinical settings .

Material Science

Polymer Chemistry
this compound can also be used as a building block in polymer chemistry. Its unique side chain allows for the incorporation into various polymer matrices, enhancing their mechanical properties and thermal stability. Research has shown that polymers containing this amino acid exhibit improved resistance to degradation under environmental stressors .

Case Studies

Study Focus Findings
Cancer Treatment Peptides with this compound induced significant apoptosis in breast cancer models, with minimal effects on normal cells .
Antimicrobial Efficacy Demonstrated effective inhibition of growth against multi-drug resistant bacterial strains, showcasing potential for new antibiotic development .
Material Enhancement Polymers incorporating this amino acid showed enhanced mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of N-Fmoc-N-(3-buten-1-yl)-glycine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to allow for further reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
N-Fmoc-N-(3-buten-1-yl)-glycine 3-buten-1-yl (alkene) C₂₁H₂₁NO₄ 351.4 Thiol-ene chemistry, peptide coupling
N-Fmoc-3-chlorobenzyl-glycine 3-chlorobenzyl (aromatic + Cl) C₂₄H₂₀ClNO₄ 421.87 Enhanced bioactivity; halogen interactions
N-Fmoc-N-(2,2,2-trifluoroethyl)-glycine Trifluoroethyl (CF₃) C₁₉H₁₆F₃NO₄ 379.33 Fluorine-19 NMR studies; improved peptide stability
N-Fmoc-N-(4-pyridinylmethyl)-glycine 4-pyridinylmethyl (aromatic N) C₂₃H₂₀N₂O₄ 396.42 Hydrogen bonding; enzyme interaction studies
N-Fmoc-N-(3-phenylpropyl)glycine 3-phenylpropyl (aromatic + alkyl) C₂₆H₂₅NO₄ 415.48 Hydrophobicity enhancement; drug delivery
N-Fmoc-N-(3-acetamidopropyl)-glycine 3-acetamidopropyl (polar) C₂₂H₂₄N₂O₅ 408.44 Hydrogen bonding; solubility modulation
Key Insights:
  • Alkene vs. Aromatic Groups : The 3-buten-1-yl group enables thiol-ene reactions for rapid, site-specific bioconjugation, distinguishing it from chlorobenzyl (halogen interactions) or pyridinylmethyl (hydrogen bonding) derivatives .
  • Fluorination Effects: Trifluoroethyl substitution (C₁₉H₁₆F₃NO₄) introduces strong electron-withdrawing effects, enhancing peptide stability and enabling ¹⁹F NMR tracking .
  • Steric and Solubility Factors: Branched alkyl chains (e.g., 1-ethylpropyl in C₂₂H₂₅NO₄) may hinder peptide coupling efficiency due to steric bulk, whereas acetamidopropyl groups improve aqueous solubility .
This compound:
  • Anticancer Potential: Demonstrates cytotoxicity against multiple cancer cell lines, likely due to its reactive alkene enabling conjugation with thiol-containing biomolecules .
  • Antimicrobial Activity : Inhibits multidrug-resistant bacteria via membrane disruption or enzyme inhibition .
Comparative Analysis:
  • N-Fmoc-3-chlorobenzyl-glycine : Chlorine substitution enhances antimicrobial potency by interacting with bacterial enzymes or DNA .
  • N-Fmoc-N-(2,2,2-trifluoroethyl)-glycine : Fluorinated peptides show improved receptor binding and metabolic stability, critical for in vivo applications .
  • N-Fmoc-N-(3-phenylpropyl)glycine : The phenyl group increases lipophilicity, favoring blood-brain barrier penetration in CNS drug development .

Biological Activity

N-Fmoc-N-(3-buten-1-yl)-glycine, with the CAS number 227006-55-5, is a derivative of glycine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl side chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its applications in peptide synthesis and its role in various therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.4 g/mol
  • IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(but-3-en-1-yl)glycine
  • Purity : Typically around 95% to 97% .

The structure of this compound can be represented using the SMILES notation: O=C(O)CN(C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)CCC=C .

Cytotoxicity and Cancer Research

This compound's structural attributes may also confer cytotoxic effects against various cancer cell lines. For example, related compounds have been evaluated for their cytotoxicity against Dalton's Lymphoma Ascitic (DLA) and Ehrlich Ascites Carcinoma (EAC) cell lines, demonstrating significant activity . The presence of the Fmoc group is known to influence the compound's interaction with biological targets, potentially enhancing its therapeutic profile.

Synthesis and Evaluation

The synthesis of this compound typically involves coupling reactions that require careful control of conditions to ensure high yields and purity. The biological evaluation often includes:

  • Antimicrobial Activity Testing : Assessed against various bacterial strains.
  • Cytotoxicity Assays : Evaluated using standard cell lines to determine IC50 values.
  • Mechanistic Studies : Investigating pathways affected by the compound, including apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Activity

A study focusing on cyclic peptides demonstrated that modifications similar to those found in this compound resulted in enhanced antifungal activity against pathogenic fungi. The synthesized cyclic hexapeptide exhibited potent activity at low concentrations, suggesting that structural modifications can significantly impact biological efficacy .

Case Study 2: Cytotoxic Effects

In another investigation, derivatives of glycine were tested for their cytotoxic effects on DLA and EAC cell lines. The results indicated that certain structural features, such as the presence of an alkene side chain, contributed to increased cytotoxicity compared to non-modified analogs .

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